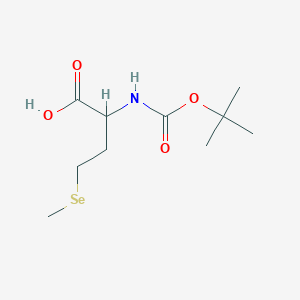

Boc-DL-硒代蛋氨酸

描述

Boc-DL-selenomethionine is a compound with the molecular formula C10H19NO4Se and a molecular weight of 296.22 . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-DL-selenomethionine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

Boc-DL-selenomethionine contains a total of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Boc-DL-selenomethionine molecule .Chemical Reactions Analysis

Selenomethionine (SeM) benzylation is a practical protein bioconjugation strategy . SeM is readily introduced through auxotrophic expression and exhibits unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .Physical And Chemical Properties Analysis

Boc-DL-selenomethionine is intended for research use only . It contains total 34 bonds; 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .科学研究应用

营养和动物健康

- 动物的生长性能和抗氧化状态:一项研究表明,日粮中补充 DL-硒代蛋氨酸 (DL-SeMet) 可以改善断奶仔猪的生长性能、抗氧化能力和血浆硒含量,表明其作为动物饲料中的营养补充剂可以增强健康和发育 (Cao 等人,2014)。

分析化学

- 镍离子还原:发现硒代蛋氨酸可以在汞电极上催化镍离子还原,为分析化学中营养补充剂的分析提供了应用 (Bǎnicǎ 等人,2006)。

- 对映体分离:通过环糊精改性的胶束电动力色谱法对硒代氨基酸衍生物进行对映体分离,强调了分离和分析硒代蛋氨酸对映体的技术进步 (Méndez 等人,2000)。

分子生物学

- 蛋白质工程和结构生物学:硒代蛋氨酸已被用于生产硒代蛋氨酰蛋白质以确定结构,突出了其在分子生物学和结构研究中的重要性 (Doublié,2007)。

健康科学

- 在人类健康中的抗氧化作用:关于硒作为人类健康中抗氧化剂的作用的研究强调了有机硒化合物(如硒代蛋氨酸)在保护免受氧化应激中的重要性 (Tinggi,2008)。

- 调节 DNA 损伤和修复:一项研究发现,硒代蛋氨酸调节人白细胞中的 DNA 损伤和修复,表明其在减轻辐射引起的 DNA 损伤中具有潜在的治疗应用 (Laffon 等人,2009)。

作用机制

Target of Action

Boc-DL-Selenomethionine, a derivative of the naturally occurring amino acid Selenomethionine, primarily targets reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is known as oxidative stress .

Mode of Action

Boc-DL-Selenomethionine acts as an antioxidant , where it depletes ROS and aids in the formation and recycling of glutathione, another important antioxidant . This interaction with its targets results in a reduction of oxidative stress, thereby protecting cells from damage .

Biochemical Pathways

The primary biochemical pathway affected by Boc-DL-Selenomethionine is the selenomethionine cycle (SeMTC) . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play crucial roles in the metabolism of selenium, an essential trace element that supports various cellular and organismal functions .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to the inorganic form This suggests that Boc-DL-Selenomethionine may have good bioavailability

Result of Action

The primary result of Boc-DL-Selenomethionine’s action is the reduction of oxidative stress in the body. By depleting ROS and aiding in the formation and recycling of glutathione, Boc-DL-Selenomethionine helps protect cells from oxidative damage . This can have various molecular and cellular effects, including the prevention of cell damage and death, and the maintenance of cellular homeostasis .

安全和危害

未来方向

生化分析

Biochemical Properties

Boc-DL-selenomethionine participates in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . Boc-DL-selenomethionine interacts with these enzymes, contributing to the overall biochemical reactions in the SeMTC .

Cellular Effects

Boc-DL-selenomethionine has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate oxidative stress induced by Zearalenone, a mycotoxin, in porcine intestinal epithelial cells . This suggests that Boc-DL-selenomethionine can influence cell function by modulating oxidative stress responses . It also implies potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Boc-DL-selenomethionine involves its antioxidant activity. In vivo, selenomethionine, the parent compound of Boc-DL-selenomethionine, acts as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant . This suggests that Boc-DL-selenomethionine may exert its effects at the molecular level through similar antioxidant mechanisms .

Temporal Effects in Laboratory Settings

This suggests that Boc-DL-selenomethionine may have similar applications and that its effects could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on selenomethionine, the parent compound, have shown that its effects can vary with different dosages . For instance, selenomethionine supplementation has been associated with improved growth performance, immune function, and meat quality in pigs . Excessive selenium intake can lead to cytotoxicity .

Metabolic Pathways

Boc-DL-selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes and cofactors, and it could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its involvement in the selenomethionine cycle, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its involvement in the selenomethionine cycle, it is likely that it is directed to specific compartments or organelles where this cycle occurs .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

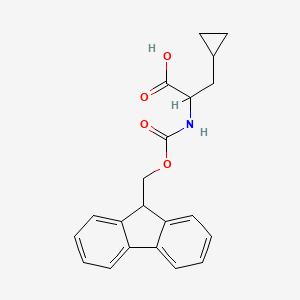

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

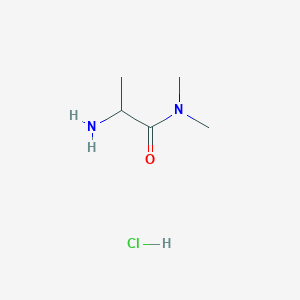

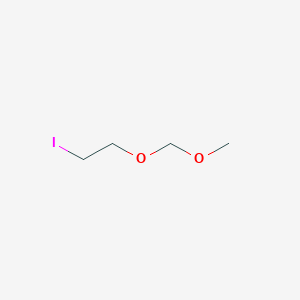

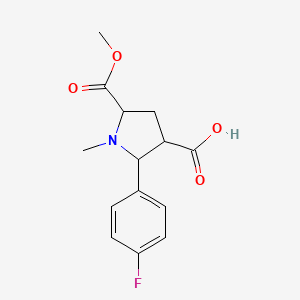

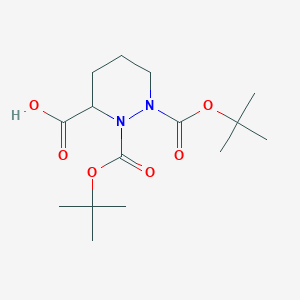

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)

![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)